

The Biosynthesis of Griselimycin in Streptomyces: A Technical Guide for Researchers

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This technical guide provides an in-depth exploration of the biosynthetic pathway of **griselimycin**, a potent anti-tuberculosis agent produced by *Streptomyces* species, primarily *Streptomyces muensis* (formerly classified as *Streptomyces caelicus* or *Streptomyces griseus*) strain DSM 40835. **Griselimycins** are cyclic nonribosomal peptides whose efficacy is significantly influenced by the incorporation of the non-proteinogenic amino acid (2S,4R)-4-methyl-proline (4-MePro). This document details the enzymatic steps, genetic underpinnings, and experimental methodologies crucial for understanding and manipulating **griselimycin** production.

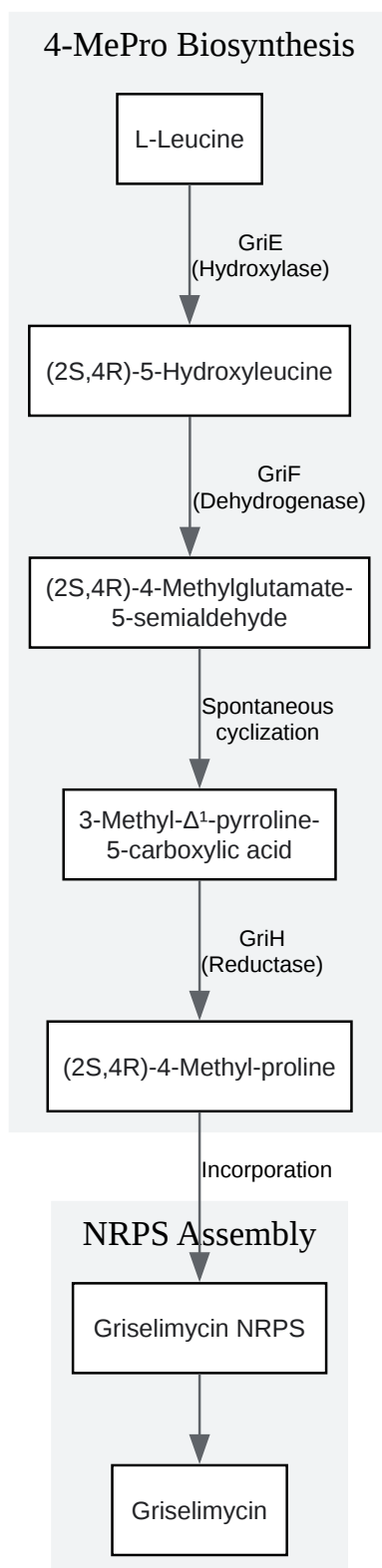
Core Biosynthetic Pathway of Griselimycin

Griselimycins are assembled by a nonribosomal peptide synthetase (NRPS) machinery. A key determinant of their bioactivity and metabolic stability is the presence of 4-MePro residues. The biosynthesis of this unusual amino acid is a critical aspect of the overall pathway.

The **griselimycin** biosynthetic gene cluster contains a dedicated sub-operon (griE-H) responsible for the synthesis of (2S,4R)-4-methyl-proline from the primary metabolite L-leucine. The proposed enzymatic cascade is as follows:

- Hydroxylation: The Fe(II)/ α -ketoglutarate-dependent dioxygenase, GriE, initiates the pathway by hydroxylating L-leucine at the C5 position to form (2S,4R)-5-hydroxyleucine.[\[1\]](#)[\[2\]](#)
- Oxidation: The zinc-dependent dehydrogenase, GriF, then oxidizes the 5-hydroxyleucine intermediate to (2S,4R)-4-methylglutamate-5-semialdehyde.[\[1\]](#)[\[2\]](#)
- Cyclization and Reduction: This semialdehyde intermediate undergoes spontaneous cyclization to form 3-methyl- Δ^1 -pyrroline-5-carboxylic acid. The final step is the reduction of this cyclic imine to (2S,4R)-4-methyl-proline by the F420-dependent oxidoreductase, GriH. It has been suggested that the endogenous proline biosynthesis enzyme, ProC, may also catalyze this final reduction step.[\[1\]](#)

The resulting 4-MePro is then incorporated into the **griselimycin** scaffold by the NRPS assembly line.



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Fig. 1: Biosynthesis pathway of (2S,4R)-4-methyl-proline and its incorporation into **griselimycin**.

Quantitative Data on Griselimycin Production

The production of specific **griselimycin** congeners can be influenced by the availability of precursors. Feeding experiments have demonstrated that supplementing the culture medium with (2S,4R)-4-methyl-proline can significantly enhance the yield of methyl-**griselimycin**.

(2S,4R)-4-MePro Supplementation ($\mu\text{g/mL}$)	Incubation Time (days)	Griselimycin Content (relative units)	Methyl-griselimycin Content (relative units)
0	1	~1.0	~0.1
0	2	~2.5	~0.2
0	3	~3.0	~0.3
0	4	~2.8	~0.3
20	1	~1.0	~0.5
20	2	~2.5	~1.5
20	3	~3.0	~2.0
20	4	~2.8	~2.2
200	1	~1.0	~1.0
200	2	~2.5	~2.5
200	3	~3.0	~3.5
200	4	~2.8	~4.0

Data adapted from feeding experiments with *Streptomyces* DSM 40835. The content was determined by UHPLC and is presented in relative units for comparison.^[1]

While specific enzyme kinetic parameters (K_m , k_{cat}) for GriE, GriF, and GriH have not been extensively reported in the literature, data from homologous enzymes can provide valuable insights.

Enzyme Family	Homologous Enzyme	Substrate	Km	kcat	Reference
Fe(II)/ α KG Dioxygenase	L-leucine 5-hydroxylase (NpLDO)	L-leucine	0.45 ± 0.03 mM	0.18 ± 0.01 s ⁻¹	[3]
Zinc-dependent Dehydrogenase	Cinnamyl Alcohol Dehydrogenase	Cinnamyl aldehyde	-	-	[4]
Pyrroline-5-carboxylate Reductase	Human PYCR2	L-T4C	15.7 mM (K _{ic,app})	-	

Experimental Protocols

Gene Inactivation via PCR-Targeted Replacement

This protocol describes the generation of a griE-H knockout mutant in *Streptomyces* DSM 40835 using a PCR-targeted gene replacement method. This technique relies on homologous recombination to replace the target gene with an antibiotic resistance cassette.

Materials:

- *Streptomyces* DSM 40835
- Cosmid library of *S. DSM* 40835
- *E. coli* BW25113/pIJ790
- pIJ773 plasmid (template for apramycin resistance cassette)
- Forward and reverse primers with 39 nt homology extensions to the regions flanking the griE-H operon
- General molecular biology reagents and equipment for PCR, cloning, and bacterial transformation.

Procedure:

- **Primer Design:** Design forward and reverse primers of approximately 59 nucleotides. The 3' end (20 nt) should anneal to the template plasmid (pIJ773) flanking the apramycin resistance cassette, while the 5' end (39 nt) should be homologous to the regions immediately upstream and downstream of the griE-H operon in the *Streptomyces* chromosome.
- **PCR Amplification of Resistance Cassette:** Perform PCR using the designed primers and pIJ773 as a template to amplify the apramycin resistance cassette with the flanking homology arms.
- **Electroporation and Recombination in *E. coli*:**
 - Prepare electrocompetent *E. coli* BW25113/pIJ790 cells carrying the cosmid containing the griE-H gene cluster.
 - Electroporate the purified PCR product into the competent cells.
 - Select for apramycin-resistant colonies. In these colonies, the λ -Red recombination system from pIJ790 will have mediated the replacement of the griE-H genes on the cosmid with the apramycin resistance cassette.
- **Conjugation into *Streptomyces*:**
 - Isolate the recombinant cosmid from the selected *E. coli* colonies.
 - Transform the recombinant cosmid into a methylation-deficient *E. coli* strain (e.g., ET12567/pUZ8002).
 - Conjugate the recombinant cosmid from *E. coli* into *Streptomyces* DSM 40835.
- **Selection of Double Crossover Mutants:**
 - Select for exconjugants that are apramycin-resistant and have lost the vector marker (e.g., kanamycin resistance for Supercos-1). This selects for strains where a double crossover event has occurred, replacing the native griE-H operon with the resistance cassette.

- Verification: Confirm the gene replacement by PCR analysis and Southern blotting of the genomic DNA from the putative mutants.[5][6]



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Fig. 2: Workflow for PCR-targeted gene replacement in *Streptomyces*.

In Vitro Enzyme Assays for 4-MePro Biosynthesis

The following are generalized protocols for the in vitro characterization of the Gri enzymes. Optimal conditions may require further optimization.

a) GriE (Leucine Hydroxylase) Activity Assay

Principle: The activity of GriE is determined by monitoring the formation of 5-hydroxyleucine from L-leucine in the presence of co-factors.

Reaction Mixture:

- 50 mM Tris-HCl, pH 7.5
- 1 mM L-leucine
- 2 mM α -ketoglutarate
- 2 mM Ascorbate
- 0.1 mM FeSO_4
- Purified recombinant GriE enzyme

Procedure:

- Combine all reaction components except the enzyme in a microcentrifuge tube.

- Initiate the reaction by adding the purified GriE enzyme.
- Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
- Stop the reaction by adding an equal volume of methanol or by heat inactivation.
- Centrifuge to pellet the precipitated protein.
- Analyze the supernatant for the presence of 5-hydroxyleucine using LC-MS.[1]

b) GriF (Dehydrogenase) Coupled Assay with GriH (Reductase)

Principle: The combined activity of GriF and GriH is measured by the conversion of 5-hydroxyleucine to 4-MePro.

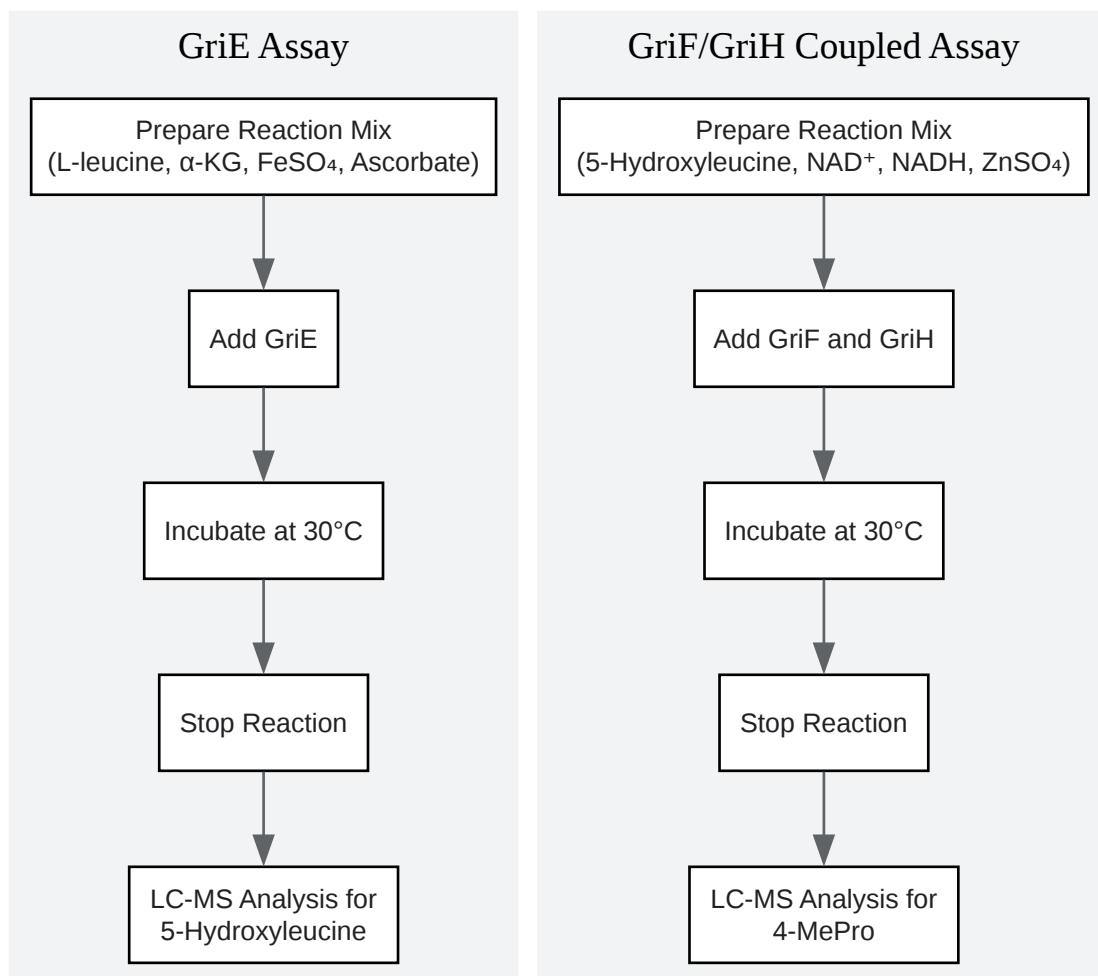
Reaction Mixture:

- 50 mM Tris-HCl, pH 7.5
- 1 mM 5-hydroxyleucine
- 1 mM NAD⁺
- 1 mM NADH
- 0.1 mM ZnSO₄
- Purified recombinant GriF and GriH enzymes

Procedure:

- Combine all reaction components in a microcentrifuge tube.
- Initiate the reaction by adding the enzymes.
- Incubate at 30°C for a specified time (e.g., 2 hours).
- Stop the reaction with methanol or heat.

- Centrifuge and analyze the supernatant for the formation of 4-MePro by LC-MS. The stereochemistry can be confirmed using Marfey's method.[1]



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Fig. 3: General workflow for in vitro enzyme assays of GriE, GriF, and GriH.

Fermentation and Extraction of Griselimycin

Cultivation of *Streptomyces* DSM 40835:

- Medium: While the exact production medium composition can be proprietary, a typical fermentation medium for *Streptomyces* includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. For *Streptomyces*

muensis DSM 40835, DSMZ recommends Medium 65 (GYM Streptomyces Medium) or Medium 84 (Rolled Oats Mineral Medium).[7]

- Conditions: Cultivate the strain in liquid medium at 28-30°C with shaking (e.g., 200-250 rpm) for 4-7 days.

Extraction:

- Separate the mycelium from the culture broth by centrifugation.
- Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.
- Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.
- The crude extract can be further purified by chromatographic techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC).

Conclusion

The biosynthesis of **griselimycin** in *Streptomyces* is a complex process involving both a specialized pathway for the synthesis of the non-proteinogenic amino acid (2S,4R)-4-methyl-proline and a large nonribosomal peptide synthetase. Understanding the enzymes and genetic regulation of this pathway is crucial for the targeted improvement of **griselimycin** production and the generation of novel analogs with enhanced therapeutic properties. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and engineer the biosynthesis of this important antitubercular agent.

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